2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (MPP+) is a widely studied, naturally occurring compound that has been used in various scientific research applications. It is a widely studied compound due to its ability to act as an agonist, or activator, of the dopamine transporter protein, which is responsible for the uptake of the neurotransmitter dopamine. This compound has been used in various scientific research applications, such as in the study of Parkinson’s disease, drug addiction, and depression.
Wissenschaftliche Forschungsanwendungen
MPP+ has been used in various scientific research applications, such as in the study of Parkinson’s disease, drug addiction, and depression. It has been used as an agonist of the dopamine transporter protein, which is responsible for the uptake of the neurotransmitter dopamine. MPP+ has also been studied as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of dopamine. In addition, this compound has been used in studies of the effects of dopamine on the brain and its role in addiction and depression.
Wirkmechanismus
MPP+ acts as an agonist of the dopamine transporter protein, which is responsible for the uptake of the neurotransmitter dopamine. This compound binds to the dopamine transporter protein and activates it, resulting in increased uptake of dopamine into the brain. In addition, MPP+ is an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPP+ are largely related to its ability to act as an agonist of the dopamine transporter protein. This compound has been found to increase dopamine uptake in the brain, which can lead to increased levels of dopamine in the brain. This can result in a variety of effects, including increased alertness and focus, improved mood, and increased motivation. In addition, MPP+ has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of dopamine. This can lead to increased levels of dopamine in the brain, which can result in a variety of effects, including increased alertness and focus, improved mood, and increased motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MPP+ in laboratory experiments is its ability to act as an agonist of the dopamine transporter protein, which is responsible for the uptake of the neurotransmitter dopamine. This compound has been found to increase dopamine uptake in the brain, which can lead to increased levels of dopamine in the brain. This can result in a variety of effects, including increased alertness and focus, improved mood, and increased motivation. Additionally, MPP+ is a naturally occurring compound, making it easily accessible for laboratory experiments.
One of the major limitations of using MPP+ in laboratory experiments is its potential toxicity. This compound has been found to be toxic in high concentrations, and should be handled with caution. Additionally, MPP+ is an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of dopamine. This can lead to increased levels of dopamine in the brain, which can result in a variety of effects, including increased alertness and focus, improved mood, and increased motivation.
Zukünftige Richtungen
In the future, there are a number of possible directions for research involving MPP+. For example, further research could be conducted on the effects of MPP+ on the dopamine transporter protein and its role in the uptake of dopamine. Additionally, further research could be conducted on the effects of MPP+ on the enzyme monoamine oxidase and its role in the metabolism of dopamine. Additionally, further research could be conducted on the potential therapeutic applications of MPP+, such as its potential use in the treatment of Parkinson’s disease, drug addiction, and depression. Finally, further research could be conducted on the potential toxicity of MPP+ and its effects on the body.
Synthesemethoden
MPP+ can be synthesized in a variety of ways, including using an arylating agent, such as 4-bromo-N-methyl-9H-purin-6-amine, in a reaction with piperazine. This reaction yields 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one. Other methods of synthesis include using a nucleophilic substitution reaction, a Friedel-Crafts reaction, and a reduction reaction.
Eigenschaften
IUPAC Name |
2-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c1-23-12-21-16-17(23)19-11-20-18(16)25-8-6-24(7-9-25)14-10-15(27)26-5-3-2-4-13(26)22-14/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXBUXQCPZWGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.